(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid
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Overview
Description
®-3-Amino-3-(naphthalen-1-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a naphthalene ring attached to the alpha carbon of the amino acid structure, making it a unique derivative of phenylalanine
Scientific Research Applications
Fluorescence Derivatisation
(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid is used in fluorescence derivatisation of amino acids. It is coupled to amino acids' main and lateral chains, producing derivatives with strong fluorescence. These derivatives, when combined with specific reagents, exhibit strong fluorescence in both ethanol and water at physiological pH, making them useful in biological assays (Frade et al., 2007).
Biosynthetic Incorporation in Proteins
This compound has been successfully incorporated biosynthetically into proteins at specific sites in yeast cells. The incorporation of this fluorescent amino acid aids in studying protein structure, dynamics, and interactions, both in vitro and in vivo (Summerer et al., 2006).
NMDA Receptor Binding Affinities
Variants of this compound have been synthesized and evaluated for their binding affinities to NMDA receptors. These compounds have shown potential in the development of competitive NMDA antagonists with analgesic activity (Swahn et al., 1996).
Catalytic Activity
The synthesis of 7-amino-1-naphthalene sulfonic acid immobilized silica nanoparticles, involving this compound, demonstrates its utility in creating catalysts with strong Bronsted acid sites. These catalysts have been effectively used in esterification processes (Adam et al., 2011).
Synthesis of Small Molecule Inhibitors
This compound has been used in the synthesis of novel small molecule inhibitors with potential applications in medicinal chemistry. These inhibitors target specific enzymes, aiding in the understanding and manipulation of biological processes (Gomaa et al., 2011).
Photophysical Studies
Photophysical studies of naproxen-based chiral dyads involve this compound. These studies provide insights into excited state intramolecular interactions, which are crucial for understanding photophysical and photochemical properties in various biological and chemical processes (Jiménez et al., 2007).
Photophysical Behavior in Solvent Mixtures
The compound's analogs are explored in the study of photophysical behavior in various solvents. This research is essential for understanding the applications of these compounds in biological systems and their interactions with different solvents (Moreno Cerezo et al., 2001).
Safety and Hazards
The safety information for “®-3-Amino-3-(naphthalen-1-yl)propanoic acid” includes the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise to avoid breathing dust/fume/gas/mist/vapours/spray .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(naphthalen-1-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available naphthalene derivative.
Formation of Intermediate: The naphthalene derivative undergoes a Friedel-Crafts acylation to introduce a propanoic acid moiety.
Amination: The intermediate is then subjected to reductive amination to introduce the amino group at the alpha position.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Industrial Production Methods: Industrial production of ®-3-Amino-3-(naphthalen-1-yl)propanoic acid may involve
Properties
IUPAC Name |
(3R)-3-amino-3-naphthalen-1-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOQBKBTOAMMDG-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426123 |
Source
|
Record name | (3R)-3-Amino-3-(naphthalen-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
775280-91-6 |
Source
|
Record name | (3R)-3-Amino-3-(naphthalen-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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